molecular formula C9H15Cl3N2O B1445927 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride CAS No. 1803591-49-2

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride

Cat. No. B1445927
M. Wt: 273.6 g/mol
InChI Key: KRPXRQSGMADYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1803591-49-2 . It has a molecular weight of 273.59 . The compound is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13ClN2O.2ClH/c10-9-5-12-2-1-8(9)3-7(4-11)6-13;;/h1-2,5,7,13H,3-4,6,11H2;2*1H .

It is a powder that is stored at room temperature .

Scientific Research Applications

1. Formation of Cu(II) Complexes

The chemical is used in synthesizing unsymmetrical N-capped tripodal amines, which are then employed in one-pot condensation reactions with certain aldehydes in the presence of Cu(II) metal ions. This process leads to the generation of new mononuclear complexes, providing insights into the coordination chemistry of these amines with copper ions (Keypour et al., 2015).

2. Metal Analyses in Environmental and Pharmaceutical Samples

The compound has applications in capillary electrophoresis as an ion-pairing reagent. It's used for the separation and determination of common metal ions in pharmaceutical vitamin preparations and various water samples, showcasing its utility in analytical chemistry (Belin & Gülaçar, 2005).

3. Inhibitory Activity Against Src Kinase and Anticancer Effects

Derivatives of this compound have been synthesized and evaluated as Src kinase inhibitors. Some of these derivatives show significant inhibitory potency against Src kinase, suggesting potential applications in cancer treatment, particularly in targeting human breast carcinoma cells (Sharma et al., 2010).

4. Conformational Analyses in Crystallography

Its derivatives have been characterized using X-ray diffraction analysis to understand their crystal structures and conformational dynamics. This has implications in the field of molecular crystallography, aiding in the understanding of molecular interactions and structure determination (Nitek et al., 2020).

5. Development of Supramolecular Structures

The compound is used in the study of supramolecular structures. This involves analyzing the molecular-electronic structure and hydrogen bonding patterns, which is significant for understanding nucleic acid structures and functions (Cheng et al., 2011).

Safety And Hazards

The compound has several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(aminomethyl)-3-(3-chloropyridin-4-yl)propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O.2ClH/c10-9-5-12-2-1-8(9)3-7(4-11)6-13;;/h1-2,5,7,13H,3-4,6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPXRQSGMADYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC(CN)CO)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Reactant of Route 2
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Reactant of Route 3
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Reactant of Route 4
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Reactant of Route 5
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Reactant of Route 6
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride

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